

chemical compatibility of ethanol with common lab plastics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethanol*

Cat. No.: *B145695*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Compatibility of **Ethanol** with Common Laboratory Plastics

For researchers, scientists, and drug development professionals, selecting the appropriate plastic labware is a critical decision that hinges on ensuring the integrity of experimental results and maintaining a safe laboratory environment. **Ethanol**, a ubiquitous solvent used for disinfection, extraction, and as a reagent, can have significant effects on the physical and mechanical properties of plastics. This guide provides a detailed overview of the chemical compatibility of **ethanol** with common laboratory plastics, outlines standard testing methodologies, and offers a logical framework for material selection.

Mechanisms of Ethanol-Plastic Interaction

The interaction between **ethanol** and plastic materials is not merely a surface phenomenon. It can manifest through several mechanisms that may compromise the material's structural integrity and function.[\[1\]](#)

- Absorption and Swelling: **Ethanol** molecules can diffuse into the amorphous regions of a polymer matrix.[\[2\]](#)[\[3\]](#)[\[4\]](#) This absorption causes the plastic to swell, leading to dimensional changes and a potential decrease in mechanical strength.[\[2\]](#)[\[5\]](#)
- Plasticization: The absorbed **ethanol** can act as a plasticizer, increasing the free volume between polymer chains. This makes the material softer and more ductile but can also reduce its tensile strength and modulus of elasticity.[\[2\]](#)

- Plasticizer Extraction: For plastics like flexible Polyvinyl Chloride (PVC), which contain additives called plasticizers to increase flexibility, **ethanol** can leach these additives out.[6][7] This process leads to embrittlement, transforming a flexible material into a stiff and brittle one.[6][7]
- Environmental Stress Cracking (ESC): When a plastic material is under mechanical stress (e.g., from flexing, capping, or manufacturing), exposure to a chemical agent like **ethanol** can accelerate the formation and growth of cracks, leading to premature failure at stress levels much lower than its nominal tensile strength.[1] Polycarbonate is particularly susceptible to stress cracking from alcohols.[1]

Chemical Compatibility Data for Common Lab Plastics

The compatibility of a plastic with **ethanol** depends on the polymer type, **ethanol** concentration, temperature, exposure duration, and the presence of mechanical stress. The following tables provide a general summary and quantitative data based on available studies.

Table 1: General Chemical Compatibility of Ethanol with Lab Plastics

This table provides a qualitative rating for various plastics when exposed to **ethanol**. These ratings are intended as a general guide; for critical applications, specific testing is always recommended.[8][9]

Plastic Material	Abbreviation	Compatibility with Ethanol	Notes
Polytetrafluoroethylene	PTFE	E (Excellent)	Highly resistant to almost all chemicals, including pure ethanol.[8][9][10][11] Ideal for use with reactive and corrosive chemicals.[8][9]
Fluorinated Ethylene Propylene	FEP	E (Excellent)	Similar chemical resistance to PTFE; an excellent choice for ethanol contact.[12][13]
High-Density Polyethylene	HDPE	G (Good)	Generally good resistance. Absorption of ethanol may act as a plasticizer, increasing ductility but slightly decreasing tensile strength.[2]
Low-Density Polyethylene	LDPE	G (Good)	Good resistance to alcohols, but less than HDPE.[1]
Polypropylene	PP	G (Good)	Good resistance to ethanol.[14] Vulnerable to strong oxidizing agents but generally suitable for alcohols.[1]
Polyethylene Terephthalate Glycol	PETG	G (Good) to F (Fair)	Good resistance to ethanol, but some studies show a reduction in

			mechanical properties with prolonged contact, especially with higher concentrations.[14] [15]
Polycarbonate	PC	F (Fair)	Susceptible to environmental stress cracking, especially under load.[1] Some sources indicate only minor cosmetic effects from pure ethanol, but caution is advised.[16]
Polyvinyl Chloride (Flexible)	PVC	F (Fair) to N (Not Recommended)	Ethanol can extract plasticizers, causing brittleness and hardening.[6][7] Higher ethanol concentrations are more aggressive.[6][7]
Polystyrene	PS	N (Not Recommended)	Limited chemical resistance; generally unsuitable for use with alcohols.[1]
Polylactic Acid	PLA	N (Not Recommended)	Shows significant degradation and loss of mechanical properties when exposed to high concentrations of ethanol.[14]

Ratings Key: E - Excellent (No damage after 30 days), G - Good (Little or no damage after 30 days), F - Fair (Some effect after 7 days, not for continuous use), N - Not Recommended

(Immediate damage may occur).[\[1\]](#)

Table 2: Quantitative Effects of Ethanol on Plastic Mechanical Properties

This table summarizes specific quantitative data from various studies. Note that experimental conditions (e.g., material source, exposure time, temperature) vary between studies, so data should be used for informed guidance rather than direct comparison.

Plastic	Ethanol Concentration	Exposure Time	Temperature	Property Tested	Result
PETG[14]	99.5%	7 Days	Room Temp.	Tensile Strength	~6% reduction
PETG[14]	99.5%	7 Days	Room Temp.	Impact Resistance	~10% reduction
PLA[14]	99.5%	7 Days	Room Temp.	Tensile Strength	~15% reduction
PLA[14]	99.5%	7 Days	Room Temp.	Impact Resistance	~24% reduction
Plasticized PVC[6][7]	Pure Ethanol	Not Specified	Room Temp.	Mechanical Behavior	Transformation from flexible to a stiffer, brittle material due to plasticizer loss.
Acrylic-Urethane Resin[17]	15%	N/A	Room Temp.	Tensile Strength	~18% reduction in Young's Modulus, ~31% reduction in Tensile Strength for 35% EtOH conc.
Acrylic-Urethane Resin[17]	35%	N/A	Room Temp.	Elongation at Break	Reduced from 14% (pure resin) to 4%.

Standardized Experimental Protocol: ASTM D543

To provide a basis for standardized comparison, the American Society for Testing and Materials (ASTM) has developed standard practices for evaluating the chemical resistance of plastics. [\[18\]](#)[\[19\]](#)

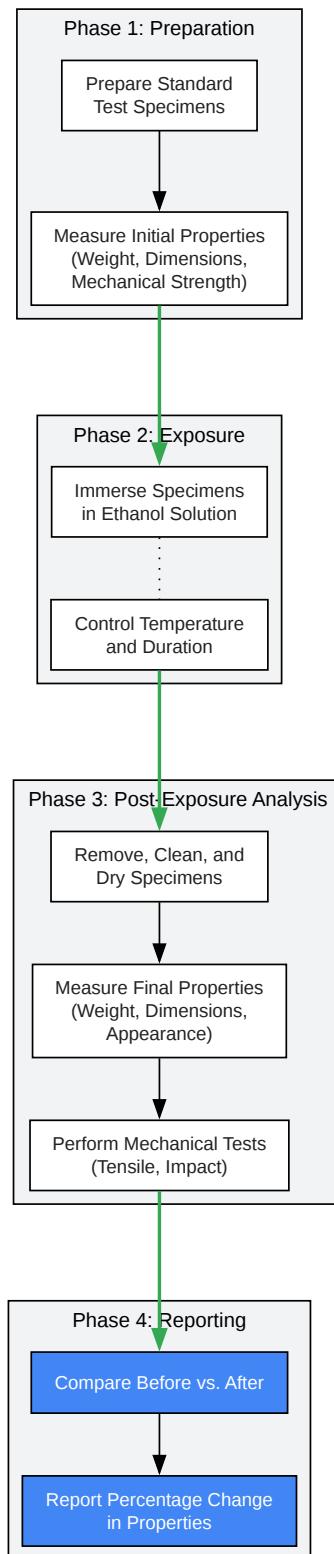
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard is the cornerstone for assessing chemical compatibility. [\[19\]](#)[\[20\]](#) It outlines procedures for exposing plastic specimens to chemical reagents and measuring the subsequent changes in their properties. [\[21\]](#)[\[22\]](#)

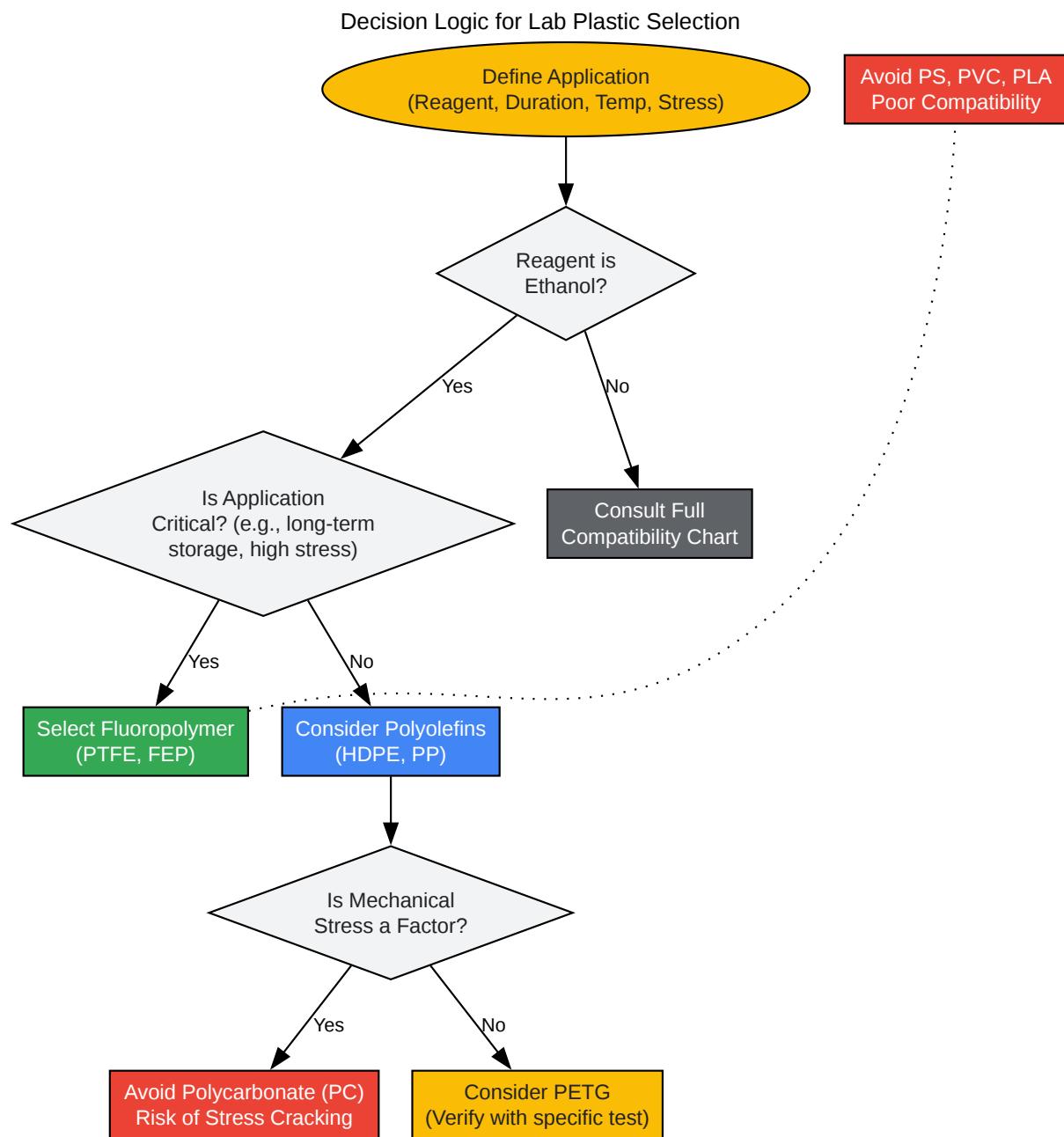
Key Methodologies:

- Practice A: Immersion Test: This is the most common method, where test specimens are fully immersed in the chemical reagent for a specified time and temperature. [\[21\]](#)[\[22\]](#) It is designed to simulate applications involving prolonged contact, such as storage containers or tubing. [\[21\]](#)[\[22\]](#)
- Practice B: Mechanical Stress and Reagent Exposure: This procedure evaluates the material's susceptibility to environmental stress cracking. Specimens are placed under a controlled mechanical stress (e.g., bent into a fixed radius) while being exposed to the chemical. [\[18\]](#)[\[21\]](#)

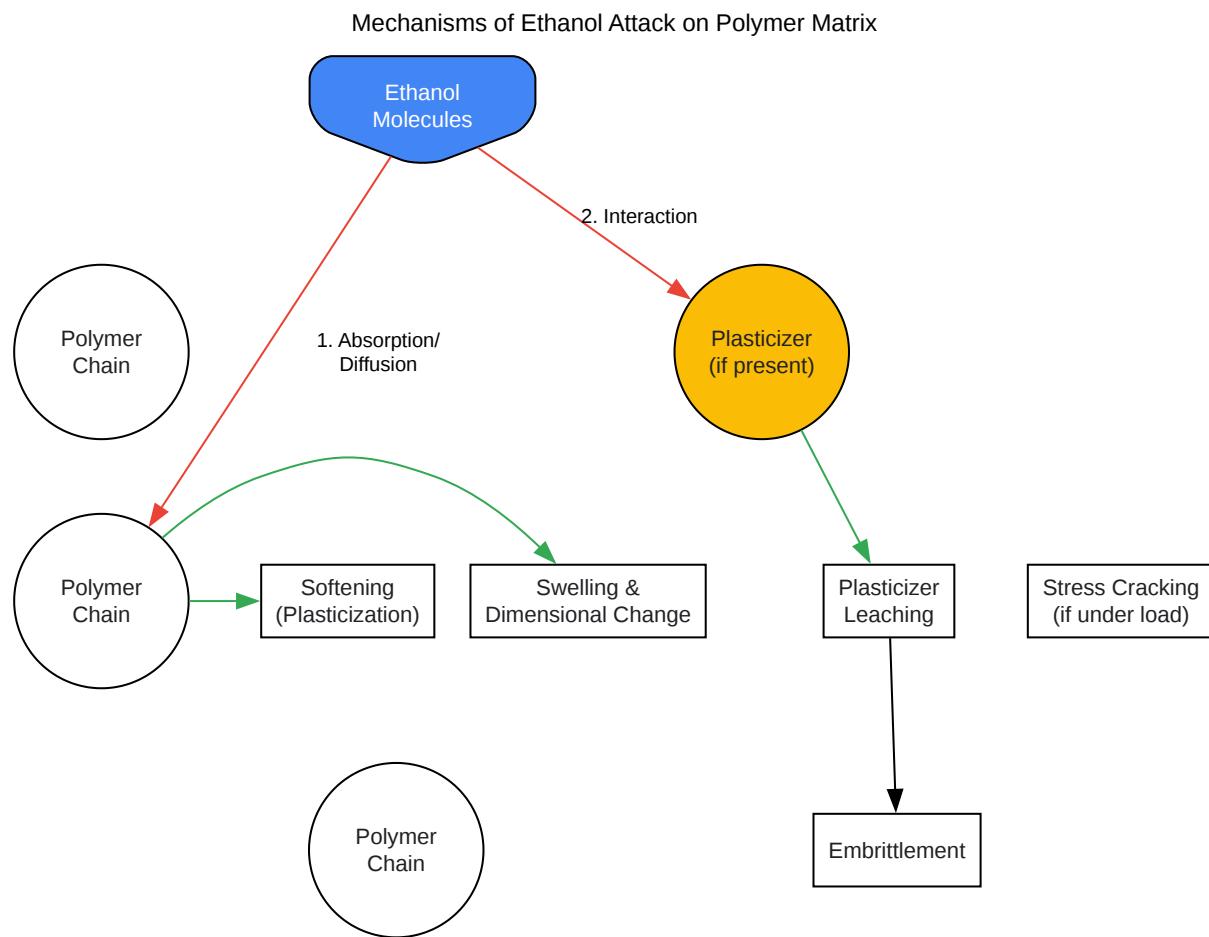
Measured Properties:


After exposure, the specimens are tested and compared to unexposed controls. Key properties evaluated include: [\[20\]](#)[\[21\]](#)[\[22\]](#)

- Change in Weight: Indicates absorption of the chemical or extraction of components.
- Change in Dimensions: Measures swelling or shrinkage.
- Change in Appearance: Notes any discoloration, crazing, or surface degradation.
- Change in Mechanical Properties: This is a critical assessment and includes measurements of tensile strength, elongation at break, and impact strength. [\[20\]](#)


Visualizations: Workflows and Interaction Models

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.


Experimental Workflow for ASTM D543 Immersion Test

[Click to download full resolution via product page](#)

Caption: Workflow for ASTM D543 chemical compatibility testing.

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for selecting a suitable plastic.

[Click to download full resolution via product page](#)

Caption: Model of **ethanol**'s interaction with a polymer matrix.

Conclusion and Recommendations

The chemical compatibility of **ethanol** with laboratory plastics is a complex issue that directly impacts experimental validity and safety.

- For Highest Resistance: Fluoropolymers such as PTFE and FEP offer the best and most reliable chemical resistance to all concentrations of **ethanol** and should be the materials of choice for critical applications.[10][12][13]
- For General Use: Polyolefins like HDPE and PP demonstrate good compatibility and are suitable for many routine applications involving **ethanol**.[2][14]
- Use with Caution: PETG can be a viable option, but its performance may degrade with prolonged exposure to high-concentration **ethanol**, warranting application-specific testing. [14] Polycarbonate (PC) should be avoided in applications where it will be under mechanical stress, due to its high susceptibility to environmental stress cracking by alcohols.[1]
- Avoid: Polystyrene (PS), flexible PVC, and PLA are generally not recommended for use with **ethanol** due to poor chemical resistance, plasticizer leaching, and significant degradation of mechanical properties, respectively.[1][6][7][14]

For professionals in research and drug development, a thorough understanding of these interactions is paramount. Always consult manufacturer-provided chemical compatibility charts, but when in doubt, or for any critical application, perform in-house testing that mimics the actual conditions of use to ensure material integrity and data reliability.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gmpplastic.com [gmpplastic.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Selective Optical Sensor Based on Porous Cholesteric Liquid Crystal Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. foxxlifesciences.com [foxxlifesciences.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ptfetubeshop.com [ptfetubeshop.com]
- 11. ipolymer.com [ipolymer.com]
- 12. FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 13. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 14. Investigation of the Effect of Exposure to Liquid Chemicals on the Strength Performance of 3D-Printed Parts from Different Filament Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. organic chemistry - Ethyl alcohols use on polycarbonate and acrylics - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. mdpi.com [mdpi.com]
- 18. store.astm.org [store.astm.org]
- 19. infinitalab.com [infinitalab.com]
- 20. kiyorndl.com [kiyorndl.com]
- 21. coirubber.com [coirubber.com]
- 22. webstore.ansi.org [webstore.ansi.org]
- To cite this document: BenchChem. [chemical compatibility of ethanol with common lab plastics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145695#chemical-compatibility-of-ethanol-with-common-lab-plastics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com